molecular formula C19H26N4O2 B5308013 N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Katalognummer B5308013
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: IJEOAABTDOWGLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as CPI-455, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. CPI-455 is a potent and selective inhibitor of the histone H3 lysine 27 (H3K27) demethylase, JMJD3. This enzyme is involved in the epigenetic regulation of gene expression and has been implicated in a variety of diseases, including cancer, inflammation, and neurodegeneration.

Wirkmechanismus

N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea works by inhibiting the H3K27 demethylase JMJD3. This enzyme is involved in the epigenetic regulation of gene expression, specifically the removal of methyl groups from histone H3 lysine 27. By inhibiting JMJD3, this compound prevents the demethylation of H3K27, leading to changes in gene expression. This can have therapeutic effects in diseases where JMJD3 is dysregulated, such as cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific disease being targeted. In cancer, this compound has been shown to inhibit the growth of cancer cells, induce cell death, and sensitize cells to chemotherapy. Inflammation is also a potential target for this compound, as it has been shown to reduce the expression of inflammatory genes in macrophages. Finally, this compound has been shown to have neuroprotective effects in models of neurodegeneration, such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is its selectivity for JMJD3, which allows for targeted inhibition of this enzyme without affecting other histone demethylases. This can reduce off-target effects and improve the specificity of the compound. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in some applications. Additionally, the synthesis method for this compound is relatively complex, which may limit its availability for some researchers.

Zukünftige Richtungen

There are several potential future directions for research on N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One area of interest is the development of more potent analogs of this compound that can be used in a wider range of applications. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on gene expression. Finally, there is potential for the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness.

Synthesemethoden

N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea was first synthesized by researchers at the University of Michigan in 2014. The synthesis method involves a multi-step process starting with the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclohexyl-N-isopropylamine to form the corresponding amide. Finally, the amide is reacted with formaldehyde and sodium cyanoborohydride to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegeneration. In cancer, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. Inflammation is also a potential target for this compound, as the H3K27 demethylase JMJD3 has been implicated in the regulation of inflammatory gene expression. Finally, this compound has been shown to have neuroprotective effects in models of neurodegeneration, such as Alzheimer's disease.

Eigenschaften

IUPAC Name

3-cyclohexyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-14(2)23(19(24)20-16-11-7-4-8-12-16)13-17-21-18(22-25-17)15-9-5-3-6-10-15/h3,5-6,9-10,14,16H,4,7-8,11-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEOAABTDOWGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.